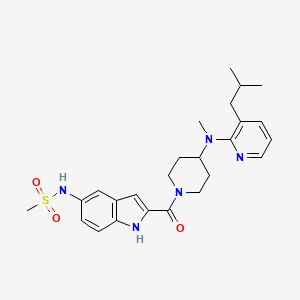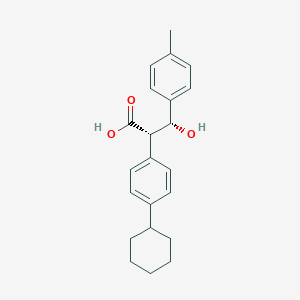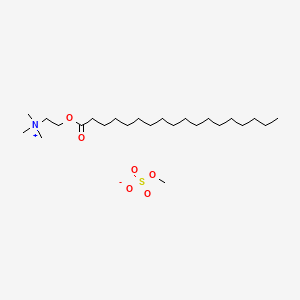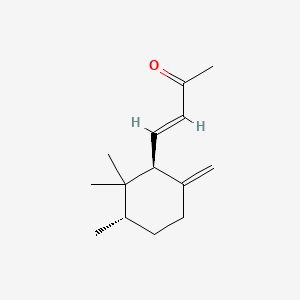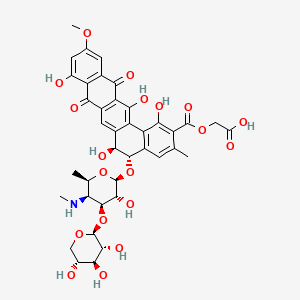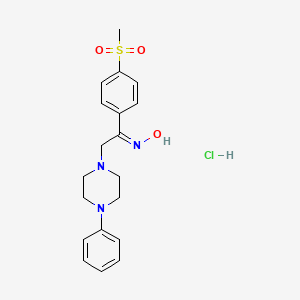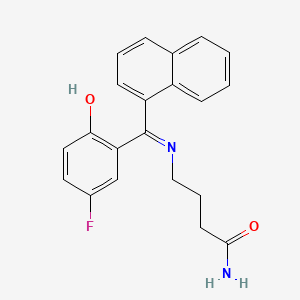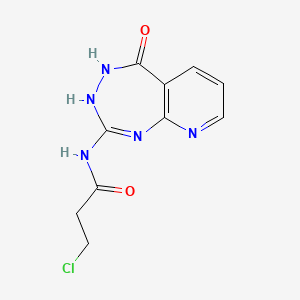
Propanamide, 3-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, 3-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrido-triazepine ring system, which is known for its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate amide, followed by chlorination and subsequent cyclization to form the triazepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the cyclization process is also common. The final product is usually purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Propanamide, 3-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds with enhanced biological activity.
科学研究应用
Propanamide, 3-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Propanamide, 3-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)- involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Similar compounds include other heterocyclic amides and triazepine derivatives, such as:
- Propanamide, 3-chloro-N-(4,5-dihydro-5-oxo-3H-pyrido(2,3-e)(1,2,4)triazepin-2-yl)
- 3-chloro-N-(4-methoxyphenyl)propanamide
Uniqueness
What sets Propanamide, 3-chloro-N-(3,4-dihydro-5-oxo-5H-pyrido(2,3-e)(1,3,4)triazepin-2-yl)- apart is its unique triazepine ring system, which imparts distinct biological activities and potential therapeutic benefits. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
120873-30-5 |
|---|---|
分子式 |
C10H10ClN5O2 |
分子量 |
267.67 g/mol |
IUPAC 名称 |
3-chloro-N-(5-oxo-3,4-dihydropyrido[2,3-e][1,2,4]triazepin-2-yl)propanamide |
InChI |
InChI=1S/C10H10ClN5O2/c11-4-3-7(17)13-10-14-8-6(2-1-5-12-8)9(18)15-16-10/h1-2,5H,3-4H2,(H,15,18)(H2,12,13,14,16,17) |
InChI 键 |
NPHQFYRTSMMVDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N=C(NNC2=O)NC(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


